N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H11ClF3N3OS2 and its molecular weight is 429.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Interactions
Research on similar compounds has demonstrated their intricate molecular structures and interactions. Compounds with similar structural characteristics have been studied for their "V" shaped molecular formations and various intermolecular interactions like hydrogen bonds and π interactions, which play a crucial role in forming 3-D arrays within crystalline structures. These molecular features are significant for understanding the compound's physical properties and potential reactivity (Boechat et al., 2011).
Anticancer Activity
A key area of research for compounds with the mentioned structure involves their potential as anticancer agents. Studies have synthesized and evaluated derivatives for their selective cytotoxicity against various cancer cell lines. For instance, certain derivatives have shown promising results in inhibiting tumor cells, suggesting a potential for these compounds to be developed into anticancer drugs (Evren et al., 2019).
Synthesis and Biological Evaluation
The synthesis of derivatives incorporating the thiadiazolyl moiety has been explored for biological applications, including antibacterial agents. These synthetic efforts are directed towards discovering new therapeutics with significant biological activity, leveraging the unique chemical structure for enhanced efficacy (Ramalingam et al., 2019).
Antioxidant and Antitumor Evaluation
Further studies have focused on evaluating the antioxidant and antitumor activities of such compounds, revealing that some synthesized derivatives exhibit promising activities. This research indicates the potential for these molecules to act as leads in the development of new treatments for cancer and oxidative stress-related diseases (Hamama et al., 2013).
Pharmacological Evaluations
The pharmacological evaluation of similar compounds has also been a significant area of research, exploring their potential as inhibitors of specific enzymes or biological pathways critical in disease processes. This includes studies on glutaminase inhibitors, highlighting the therapeutic potential of these compounds in treating diseases characterized by altered glutamine metabolism (Shukla et al., 2012).
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3OS2/c18-12-7-6-11(17(19,20)21)8-13(12)22-14(25)9-26-16-23-15(24-27-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJNWWQJFXNEFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.